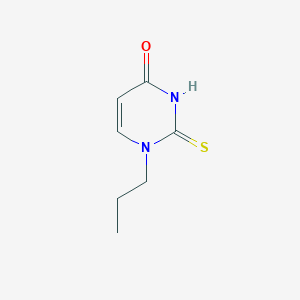
1Propylthiouracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
1Propylthiouracil can be synthesized through various synthetic routes. One common method involves the reaction of 6-propyluracil with thiourea under specific conditions. Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. The detailed reaction conditions and industrial methods are often proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
1Propylthiouracil undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: Various substitution reactions can occur, particularly at the sulfur atom, leading to different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Applications De Recherche Scientifique
1Propylthiouracil has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a tool to study thyroid function and regulation.
Medicine: Beyond treating hyperthyroidism, it is used in research to understand the mechanisms of thyroid hormone synthesis and metabolism.
Industry: It is employed in the production of other pharmaceuticals and as an intermediate in chemical manufacturing
Mécanisme D'action
1Propylthiouracil exerts its effects by binding to thyroid peroxidase, an enzyme crucial for thyroid hormone synthesis. This binding inhibits the conversion of iodide to iodine, a key step in the formation of thyroxine (T4). Additionally, it inhibits the peripheral conversion of thyroxine (T4) to triiodothyronine (T3), reducing the overall levels of active thyroid hormones in the body .
Comparaison Avec Des Composés Similaires
1Propylthiouracil is often compared with other antithyroid agents such as methimazole and carbimazole. While all these compounds inhibit thyroid hormone synthesis, this compound is unique in its additional ability to inhibit the peripheral conversion of thyroxine (T4) to triiodothyronine (T3). This makes it particularly useful in managing severe hyperthyroidism and thyrotoxic crises .
Similar Compounds
- Methimazole
- Carbimazole
- Tapazole (a brand name for methimazole)
These compounds share similar mechanisms of action but differ in their pharmacokinetics, side effect profiles, and specific clinical applications .
Propriétés
Formule moléculaire |
C7H10N2OS |
|---|---|
Poids moléculaire |
170.23 g/mol |
Nom IUPAC |
1-propyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C7H10N2OS/c1-2-4-9-5-3-6(10)8-7(9)11/h3,5H,2,4H2,1H3,(H,8,10,11) |
Clé InChI |
HPJCTUJOHKGFNI-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=CC(=O)NC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















